5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one
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Overview
Description
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one is a complex organic compound belonging to the class of flavonoids. This compound is known for its significant pharmacological properties and is found in various natural sources, including citrus fruits. It has garnered attention for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one involves several steps. One common method includes the use of oxidative de-aromatization followed by Diels-Alder cycloaddition reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors are some of the techniques employed to enhance production rates and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Anti-inflammatory pathways: Inhibiting the recruitment of cytokines and inflammatory transcription factors.
Antioxidant pathways: Scavenging free radicals and bolstering endogenous antioxidant defense systems.
Anticancer pathways: Inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Apigenin: 4′,5,7-Trihydroxyflavone, known for its anti-inflammatory and anticancer properties.
Genistein: 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one, noted for its estrogenic and anticancer activities.
Uniqueness
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one stands out due to its unique combination of hydroxyl and phenylethenyl groups, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C23H18O5 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C23H18O5/c24-16-9-7-15(8-10-16)20-13-19(26)22-21(28-20)12-18(25)17(23(22)27)11-6-14-4-2-1-3-5-14/h1-12,20,24-25,27H,13H2/b11-6+ |
InChI Key |
WBONVHMXTSZBAF-IZZDOVSWSA-N |
Isomeric SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)/C=C/C3=CC=CC=C3)O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)C=CC3=CC=CC=C3)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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